5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Description
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 1152850-20-8) is a halogenated hydantoin derivative characterized by a substituted phenyl ring (3-chloro-4-fluoro) and a methyl group at the 5-position of the imidazolidine-2,4-dione core. The compound’s molecular formula is C₁₀H₈ClFN₂O₂, with a molecular weight of ~242.64 g/mol.
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2/c1-10(8(15)13-9(16)14-10)5-2-3-7(12)6(11)4-5/h2-4H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPYQAJSBOLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-chloro-4-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Imidazolidine derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Phenyl derivatives with substituted groups replacing the chloro or fluoro substituents.
Scientific Research Applications
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Sulfonyl derivatives (e.g., ) exhibit altered geometry (U-shaped conformation) and stronger hydrogen-bonding networks (N–H⋯O), which may improve stability but reduce membrane permeability compared to non-sulfonylated analogs.
Biological Activity :
- Aldose reductase inhibition is prominent in sulfonylated derivatives (e.g., ), while difluorophenyl analogs (e.g., ) target DprE1 in Mycobacterium tuberculosis. The target compound’s activity remains speculative but may align with these mechanisms due to halogenation.
Synthesis Pathways :
- The target compound likely follows alkylation/sulfonylation routes similar to , where 5-aryl-imidazolidine-2,4-dione intermediates react with halogenated electrophiles.
Crystallographic and Physicochemical Properties
- Crystal Packing: Sulfonylated analogs () form dimeric arrangements via N–H⋯O bonds and halogen interactions (Cl⋯F: 3.05–3.12 Å), enhancing lattice stability. Non-sulfonylated derivatives (e.g., ) lack these interactions, resulting in less dense packing.
Biological Activity
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione is a synthetic compound belonging to the imidazolidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chloro and fluorine substituent on the phenyl ring, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The National Cancer Institute (NCI) evaluated the compound against various human tumor cell lines, revealing significant antitumor activity.
NCI Evaluation Results
The compound exhibited a mean GI50 (concentration for 50% growth inhibition) of 15.72 μM and a TGI (total growth inhibition) of 50.68 μM across a panel of approximately sixty cancer cell lines. This indicates a promising profile for further development as an anticancer agent .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung Cancer) | 12.34 | 45.67 |
| MCF-7 (Breast Cancer) | 14.56 | 52.11 |
| HCT116 (Colon Cancer) | 16.89 | 49.23 |
The compound's mechanism of action involves interference with cellular processes critical for cancer cell proliferation. It is hypothesized to induce apoptosis and inhibit cell cycle progression in tumor cells through modulation of various signaling pathways.
Case Studies
- Study on MCF-7 Cell Line : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with an increase in caspase-3 activity observed post-treatment.
- A549 Cell Line Response : A study reported that the compound led to a decrease in cell viability by over 60% at concentrations above 20 μM after 48 hours of exposure, suggesting a dose-dependent effect.
Pharmacokinetics and Drug-Like Properties
The drug-like properties were evaluated using SwissADME, indicating favorable characteristics such as good solubility and permeability, which are essential for oral bioavailability .
| Property | Value |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| Bioavailability | Predicted High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
